molecular formula C11H8ClNO3 B1591361 Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate CAS No. 1065074-57-8

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Cat. No. B1591361
M. Wt: 237.64 g/mol
InChI Key: XFZKOZSDFPFCAF-UHFFFAOYSA-N
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Description

“Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the formula C11H8ClNO3 . It is used in various fields of research, including life sciences and organic synthesis .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate”, involves several well-known classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” consists of a benzene ring fused with a pyridine moiety, forming a quinoline nucleus . The compound also contains a methyl ester group and a chlorine atom .


Chemical Reactions Analysis

Quinoline derivatives, including “Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

“Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” is a compound with the formula C11H8ClNO3 . The exact physical and chemical properties of this compound are not specified in the available literature.

Scientific Research Applications

Medicinal Chemistry Applications

8-Hydroxyquinoline Derivatives in Drug Development

The scaffold of 8-hydroxyquinoline, closely related to Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, has drawn significant attention in medicinal chemistry due to its chromophoric properties and ability to detect metal ions. Over the past two decades, this compound has been explored for its potential in treating various life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Its metal chelation properties make it a potent candidate for developing broad-spectrum drug molecules (Gupta, Luxami, & Paul, 2021).

Therapeutic Research Applications

Anti-malarial and Immunomodulatory Properties

Chloroquine and hydroxychloroquine, derived from 4-aminoquinoline, have been widely used as anti-malarial drugs and for their immunosuppressive properties. These compounds are known to reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. They are utilized in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis (Taherian, Rao, Malemud, & Askari, 2013).

Patent Analysis for Chloroquine Derivatives

Research and patents on chloroquine (CQ) and its derivatives, including hydroxychloroquine, have shown biochemical properties that are beneficial in managing infectious and noninfectious diseases. These findings underscore the potential for repurposing these compounds in various therapeutic applications beyond their traditional uses (Njaria, Okombo, Njuguna, & Chibale, 2015).

Clinical and Pharmacological Insights

Clinical and Pharmacological Evaluation

Hydroxychloroquine's role in systemic lupus erythematosus (SLE) illustrates the drug's effectiveness in autoimmune diseases management, highlighting its potential benefits and safety in treatment protocols. This compound, structurally related to Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, demonstrates the importance of such derivatives in developing treatment strategies for chronic conditions (Ponticelli & Moroni, 2017).

Safety And Hazards

The safety and hazards associated with “Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” are not specified in the available literature .

Future Directions

“Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” and other quinoline derivatives have potential applications in various fields, including life sciences and organic synthesis . Future research could focus on exploring these applications further and developing new synthesis methods .

properties

IUPAC Name

methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZKOZSDFPFCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586595
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

CAS RN

1065074-57-8
Record name Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SSR Alsayed, S Lun, G Luna, CC Beh, AD Payne… - RSC …, 2020 - pubs.rsc.org
Our group has previously reported several indolecarboxamides exhibiting potent antitubercular activity. Herein, we rationally designed several arylcarboxamides based on our …
Number of citations: 27 pubs.rsc.org

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